molecular formula C13H13ClFN3O2S B2695802 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide CAS No. 1251550-46-5

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide

Cat. No.: B2695802
CAS No.: 1251550-46-5
M. Wt: 329.77
InChI Key: OSMAEEZICRCNQM-UHFFFAOYSA-N
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Description

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide is a complex organic compound that features a combination of chloro, fluoro, anilino, ethyl, pyridine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of 4-chloro-3-fluoroaniline. This intermediate can be synthesized through nucleophilic substitution reactions involving 4-chloroaniline and fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for diverse applications in scientific research and industrial processes.

Properties

IUPAC Name

2-(4-chloro-3-fluoroanilino)-N-ethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-10(14)11(15)8-9/h3-8,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAEEZICRCNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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